5H-Dibenzo[a,d]cyclohepten-5-one oxime
Description
5H-Dibenzo[a,d]cyclohepten-5-one oxime is a derivative of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), a tricyclic compound featuring a seven-membered tropone ring fused with two benzene rings. The parent compound, dibenzosuberenone (C₁₅H₁₀O, MW 206.24), is a key intermediate in pharmaceutical synthesis, particularly for antidepressants and centrally active agents .
Structurally, the oxime derivative retains the dibenzosuberenone scaffold but introduces a hydroxylamine functional group, altering its electronic properties and reactivity. The IUPAC name and CAS registry number for the parent ketone are 5H-dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5), while the oxime derivative is registered under CAS 25410-69-9 (hydrochloride salt form) .
Properties
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBLEEPNJOPXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144637 | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021-91-6 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-91-6 | |
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| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one oxime | |
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| Record name | 5H-Dibenzo[a, oxime | |
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| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one oxime | |
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| Record name | 5H-dibenzo[a,d]cyclohepten-5-one oxime | |
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| Record name | 5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Condensation via Organometallic Intermediates
A patented process involves the reaction of 5H-dibenzo[a,d]cycloheptene with chloropropyl alcohol under inert conditions using n-butyl lithium as a base. The procedure is conducted in dry tetrahydrofuran (THF) at −15°C to −20°C, yielding 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol as an intermediate. Subsequent oxidation of this alcohol (e.g., using Jones reagent or pyridinium chlorochromate) generates the ketone.
Key Data:
Transannular Hydroxylation and Oxidation
The hydroxylation of 5H-dibenzo[a,d]cycloheptene-5-carboxamide with silver acetate and iodine produces syn-11-acetoxy derivatives, which are hydrolyzed to hydroxylactones. Oxidative cleavage of the lactone (e.g., with chromium trioxide) yields the ketone.
Key Data:
-
Hydroxylation Conditions: Silver acetate (2 eq), iodine (1 eq), in acetic acid at 50°C.
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Oxidation: Chromium trioxide in sulfuric acid achieves >80% conversion.
Oximation of 5H-Dibenzo[a,d]cyclohepten-5-one
The ketone is converted to the oxime via reaction with hydroxylamine hydrochloride under acidic or basic conditions.
Acid-Catalyzed Oximation
A mixture of the ketone (1 eq), hydroxylamine hydrochloride (1.2 eq), and ethanol is refluxed for 4–6 hours. The reaction is monitored by TLC, and the product is isolated via crystallization.
Key Data:
Base-Promoted Oximation
Using sodium acetate as a buffer in aqueous ethanol improves reaction homogeneity. This method reduces side products such as imines.
Key Data:
-
Conditions: Hydroxylamine hydrochloride (1.5 eq), sodium acetate (2 eq), ethanol/water (3:1).
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance ketone synthesis rates, while ethanol optimizes oximation efficiency.
Catalytic Enhancements
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide improves hydroxylamine solubility in biphasic systems.
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Microwave Assistance: Reduces oximation time to 1–2 hours with comparable yields.
Challenges and Solutions
Chemical Reactions Analysis
O-Alkylation Reactions
The oxime undergoes regioselective O-alkylation with alkyl halides under mild conditions .
Key Insight : Alkylation occurs exclusively at the oxime oxygen due to steric hindrance and electronic effects .
O-Acylation with Acid Chlorides
Acylation reactions yield O-acylated derivatives, enhancing biological activity .
Applications : Acylated derivatives show potential as intermediates in drug discovery .
Electrophilic Substitution Reactions
The aromatic rings undergo electrophilic substitution, with regioselectivity influenced by the oxime group .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorosulphonyl isocyanate | CH₂Cl₂, -20°C to rt, 12 h | 4-(Chlorosulphonyl)-5H-dibenzo[a,d]cyclohepten-5-one oxime | 48% |
Mechanism : Assisted electrophilic substitution at the 4-position via a Wheland intermediate stabilized by the oxime’s electron-withdrawing effect .
Scientific Research Applications
Medicinal Chemistry
5H-Dibenzo[a,d]cyclohepten-5-one oxime has been investigated for its potential biological activities , including:
- Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
- Central Nervous System Stimulation : Certain derivatives of this compound have been found to possess stimulant and antidepressant-like activities. For example, aminoalkylated oximes derived from this compound have shown promise as central nervous system stimulants .
Organic Synthesis
The oxime group in this compound allows for versatile chemical modifications. It can be transformed into various functional groups such as amides, ketones, or nitriles through different chemical reactions. This versatility enables researchers to synthesize a wide range of new molecules with potentially interesting properties based on the dibenzocycloheptenone scaffold .
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. These studies are crucial for understanding its mechanism of action, particularly concerning proteins involved in cell signaling pathways related to tumor growth and survival.
Derivative Synthesis
Several derivatives of this compound have been synthesized to explore enhanced biological activity or altered physical properties. For instance, compounds like 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime exhibit increased stability compared to their parent compound, which may lead to improved pharmacological profiles .
Comparative Analysis of Related Compounds
The following table summarizes some notable compounds related to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5H-Dibenzo[a,d]cyclohepten-5-one | Bicyclic ketone | Parent compound; lacks the oxime functionality |
| 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime | Saturated derivative | Increased stability; altered reactivity |
| 1-Hydroxy-2-naphthyl ketone | Naphthalene derivative | Exhibits different biological activities |
| Benzophenone | Aromatic ketone | Used widely in UV protection; lacks bicyclic structure |
These compounds highlight the uniqueness of this compound due to its specific bicyclic structure and functional group, contributing to its distinct chemical reactivity and biological properties.
Mechanism of Action
The mechanism of action of 5H-Dibenzo[a,d]cyclohepten-5-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzosuberenone and Its Derivatives
Dibenzosuberenone (5H-Dibenzo[a,d]cyclohepten-5-one)
5H-Dibenzo[a,d]cyclohepten-5-one Oxime
- Structure : Oxime group (=N–OH) replaces the ketone.
- Properties: Molecular formula: C₁₅H₁₁NO (free base); MW 221.26 . Enhanced nucleophilicity due to the oxime group, enabling metal coordination and photochemical reactions .
Heterocyclic Analogs
5H-Dibenz(b,f)azepine
- Structure : Nitrogen atom replaces the ketone oxygen in the seven-membered ring.
- Properties: Exhibits a bathochromic shift in UV spectra (λmax = 310 nm) compared to dibenzosuberenone, indicating extended conjugation . Used in anticonvulsant and antipsychotic drugs (e.g., carbamazepine) .
Dibenz(b,f)oxepine
- Structure : Oxygen atom replaces the ketone.
- Properties: Lower thermal stability than dibenzosuberenone, decomposing at 500°C–800°C to anthracene derivatives . UV absorption at 280 nm, with reduced conjugation due to the oxygen heteroatom .
5H-Dibenzo[a,c]cyclohepten-5-one
Physicochemical and Spectroscopic Comparison
Table 1: Key Properties of Dibenzosuberenone and Derivatives
*Estimated based on electronic transitions in analogous oximes .
Biological Activity
5H-Dibenzo[a,d]cyclohepten-5-one oxime is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C15H11NO) features a dibenzocycloheptene core with an oxime functional group, contributing to its distinct chemical reactivity. The presence of the oxime group enhances the compound's potential for biological interactions, making it a valuable subject for pharmacological research .
Target Interactions
The primary biological targets of this compound are not fully elucidated in current literature. However, it is known to participate in various biochemical pathways, including:
- Chemical Reactivity : The compound can engage in cyclization reactions involving amides and γ-butyrolactones, indicating potential roles in synthetic organic chemistry and drug development .
- Neuropharmacological Effects : Related compounds have shown interactions with neurokinin receptors, suggesting that this compound may similarly influence neurochemical pathways .
Antitumor Properties
Recent studies indicate that this compound exhibits antitumor activity . Preliminary findings suggest that it may act through mechanisms that involve the modulation of cellular pathways associated with cancer progression .
Neuropharmacological Applications
The compound is being investigated for its potential use in treating neurological disorders. For instance, its structural analogs have demonstrated efficacy in models of epilepsy and cocaine addiction, showcasing the therapeutic potential of this compound class .
Case Studies and Research Findings
- Antitumor Activity : A study reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .
- Neuropharmacological Effects : In animal models, derivatives of this compound have been shown to reduce seizure activity and improve behavioral outcomes in models of cocaine addiction . The therapeutic index was calculated to be favorable, indicating a balance between efficacy and toxicity.
Data Tables
| Study | Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Antitumor | Cancer Cell Lines | Significant cytotoxicity observed |
| Study 2 | Neuropharmacological | Animal Models | Reduced seizure activity; improved behavior |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-dibenzo[a,d]cyclohepten-5-one oxime, and how do reaction conditions influence yield?
- Methodological Answer : The oxime is typically synthesized via condensation of dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) with hydroxylamine hydrochloride. Key parameters include:
- Solvent : Ethanol or methanol under reflux (60–80°C) .
- Reaction Time : 4–6 hours for complete conversion .
- Catalyst : Acidic conditions (e.g., HCl) accelerate oxime formation .
- Yield Optimization : Excess hydroxylamine (1.2–1.5 equivalents) improves yields to ~75–85% .
- Data Table :
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dibenzosuberone | NH₂OH·HCl | Ethanol | 78 | 80 | |
| Dibenzosuberone | NH₂OH·HCl | Methanol | 65 | 75 |
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for the oxime proton (N–OH) at δ 9.5–10.5 ppm and aromatic protons (dibenzo system) at δ 6.8–7.5 ppm .
- ¹³C-NMR : The carbonyl carbon (C=O) in the parent ketone (δ ~200 ppm) is replaced by an oxime carbon (C=N–OH) at δ 150–160 ppm .
- IR : Strong absorption at ~3200 cm⁻¹ (O–H stretch) and 1640–1680 cm⁻¹ (C=N stretch) .
- UV-Vis : A π→π* transition in the dibenzo system at λₘₐₓ ~250–280 nm .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Use mechanical exhaust systems to avoid inhalation of dust .
- Storage : Keep away from strong oxidizers (e.g., NOₓ, CO) to prevent hazardous reactions .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How does the oxime functional group influence the conformational dynamics of the dibenzocycloheptene scaffold?
- Methodological Answer : The oxime group introduces steric and electronic effects:
- Steric Effects : The –N–OH group restricts ring puckering, as shown by dynamic NMR (DNMR) studies .
- Electronic Effects : The oxime’s electron-withdrawing nature stabilizes the boat conformation via conjugation with the aromatic system .
- Computational Validation : MM3 and PM3 models predict inversion barriers of ~12–15 kcal/mol, consistent with DNMR data .
Q. What contradictions exist in reported photophysical properties of this compound, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in excited-state lifetimes (S₁ and T₁) arise from solvent polarity and measurement techniques:
- Contradiction : Fluorescence lifetimes vary between 2.5 ns (non-polar solvents) and 1.8 ns (polar solvents) .
- Resolution : Use time-resolved laser spectroscopy with degassed solvents to eliminate oxygen quenching effects .
- Data Table :
| Solvent | λₑₓ (nm) | Fluorescence Lifetime (ns) | Reference |
|---|---|---|---|
| Hexane | 265 | 2.5 | |
| Acetonitrile | 265 | 1.8 |
Q. How can computational methods (DFT, MD) predict the reactivity of this oxime in nucleophilic additions or cycloadditions?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO is localized on the C=N bond, favoring nucleophilic attacks .
- MD Simulations : Model solvent effects on transition states (e.g., water vs. DMSO) to predict regioselectivity in cycloadditions .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) at slow cooling rates .
- Co-crystallization : Add supramolecular auxiliaries (e.g., crown ethers) to stabilize lattice packing .
- Temperature Control : Conduct crystallization at 4°C to minimize thermal motion .
Contradictions and Gaps in Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
